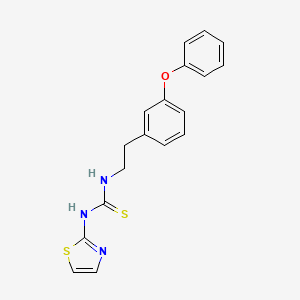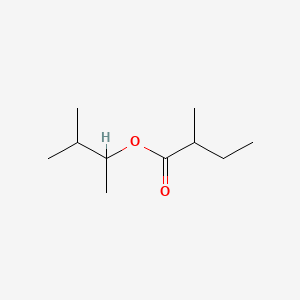
Dilithium dihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium dihydrogen diphosphate can be synthesized through the reaction of lithium carbonate with phosphoric acid. The process involves the following steps :
Raw Material Preparation: Lithium carbonate is added to an aqueous solution of phosphoric acid and stirred for 15-45 minutes.
pH Adjustment: A lithium hydroxide solution is added to adjust the pH to 8-9.
Solid-Liquid Separation: The mixture is subjected to solid-liquid separation at 85-95°C to obtain wet lithium phosphate.
Dissolution and Filtration: The wet lithium phosphate is dissolved in phosphoric acid, and the pH is adjusted to 2-3. The filtrate containing lithium dihydrogen phosphate is collected.
Crystallization and Drying: The filtrate is evaporated, concentrated, cooled, and crystallized to obtain lithium dihydrogen phosphate, which is then dried to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency, high purity, and low cost .
Chemical Reactions Analysis
Types of Reactions
Dilithium dihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cations for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium phosphate, while reduction may produce lithium hypophosphite .
Scientific Research Applications
Dilithium dihydrogen diphosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dilithium dihydrogen diphosphate involves its interaction with molecular targets and pathways. It acts by donating or accepting phosphate groups, thereby influencing various biochemical processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: An inorganic compound with similar phosphate groups but different cations.
Dihydrogen phosphate: A related compound with a different cation composition.
Properties
CAS No. |
33943-47-4 |
|---|---|
Molecular Formula |
H2Li2O7P2 |
Molecular Weight |
189.9 g/mol |
IUPAC Name |
dilithium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2Li.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
InChI Key |
RZARGQWJQQVARM-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].OP(=O)([O-])OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


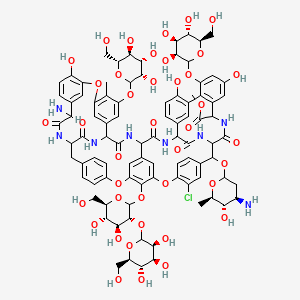
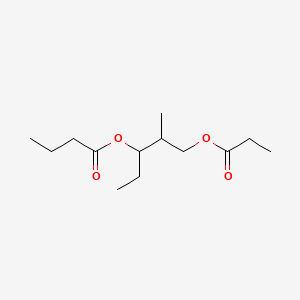
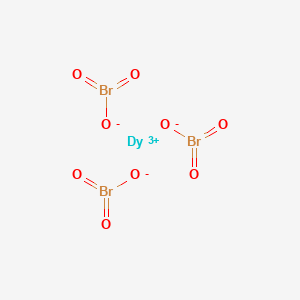
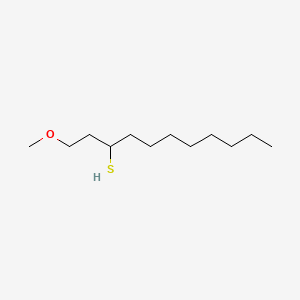
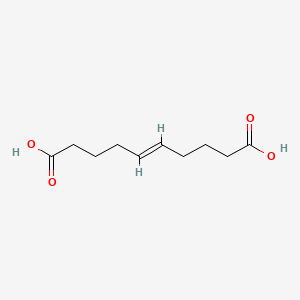
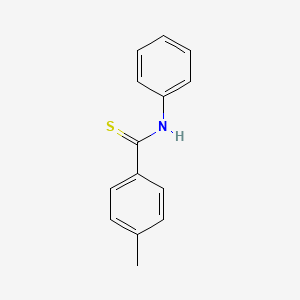
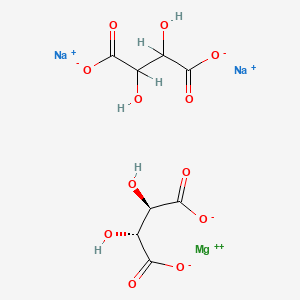
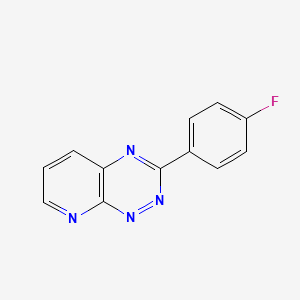
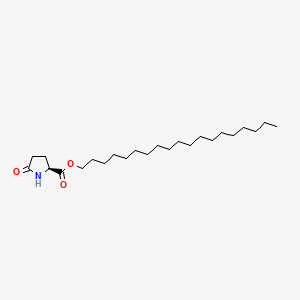
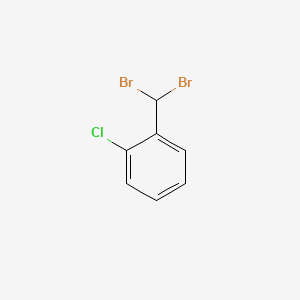
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)

